Bicyclo[2.2.1]heptane-2,3,5,6-tetrol
Description
Molecular Topology and Stereochemical Configuration
The molecular architecture of this compound is fundamentally based on the rigid norbornane bicyclic framework, which consists of a cyclohexane ring bridged by a methylene unit between positions 1 and 4. This compound possesses the molecular formula C₇H₁₂O₄ with a molecular weight of 160.17 grams per mole, incorporating four hydroxyl groups at positions 2, 3, 5, and 6 of the bicyclic scaffold. The stereochemical complexity arises from the presence of multiple chiral centers and the conformational constraints imposed by the rigid bicyclic structure.
The bicyclic framework imposes significant conformational restrictions that influence the spatial orientation of the hydroxyl groups. The bridged nature of the system creates distinct exo and endo faces, leading to different stereochemical arrangements depending on the orientation of the substituents. The tetrol functionality introduces four hydroxyl groups that can adopt various stereochemical configurations, creating multiple possible stereoisomers with distinct three-dimensional arrangements.
Computational analysis reveals that the compound exhibits a highly constrained geometry where the hydroxyl groups are positioned in specific spatial relationships determined by the underlying bicyclic scaffold. The SMILES representation C1C2C(C(C1C(C2O)O)O)O demonstrates the connectivity pattern, showing how the four hydroxyl groups are distributed across the bicyclic framework. This structural arrangement creates opportunities for intramolecular hydrogen bonding and influences the overall molecular conformation.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for bicyclic systems. The compound is officially designated as this compound, where the bicyclo[2.2.1]heptane portion indicates the seven-membered bicyclic framework with specific bridge arrangements. The tetrol suffix denotes the presence of four hydroxyl groups at the specified positions.
Multiple Chemical Abstracts Service registry numbers have been assigned to different stereoisomeric forms of this compound, including 85391-23-7 and 16394-98-2 for specific configurations. The European Community number 286-776-3 provides additional regulatory identification. The compound is also catalogued in various chemical databases under systematic identifiers such as the DSSTox Substance ID DTXSID30936888 and the NSC Number 128294.
| Identifier Type | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| Chemical Abstracts Service Numbers | 85391-23-7, 16394-98-2 |
| European Community Number | 286-776-3 |
| InChI Key | YPVXKWXMBKRJEB-UHFFFAOYSA-N |
The InChI (International Chemical Identifier) representation InChI=1S/C7H12O4/c8-4-2-1-3(6(4)10)7(11)5(2)9/h2-11H,1H2 provides a standardized structural description that enables unambiguous identification across different chemical databases. This systematic approach to nomenclature ensures consistent identification and communication within the scientific community.
Comparative Analysis of Endo/Exo Isomeric Forms
The stereochemical diversity of this compound manifests primarily through the existence of multiple endo and exo isomeric forms. These isomers arise from the different spatial orientations that hydroxyl groups can adopt relative to the bicyclic framework. The rigid norbornane scaffold creates distinct stereochemical environments that lead to the formation of diastereomeric relationships between different hydroxyl group arrangements.
Research has demonstrated that the synthesis of tetrol derivatives through bisdihydroxylation reactions can exhibit remarkable stereospecificity. Studies on dicyclopentadiene bisdihydroxylation using osmium tetroxide have shown the formation of single tetrol derivatives with specific stereochemical configurations. The reaction resulted in the formation of exo-tetrol as the sole product in 95% yield, demonstrating the influence of the bicyclic framework on stereochemical outcomes.
The endo and exo configurations represent fundamentally different stereochemical arrangements where substituents are oriented either toward the same face as the methylene bridge (endo) or away from it (exo). These configurational differences have profound implications for the physical and chemical properties of the resulting compounds. The distinction between endo and exo forms is particularly important in understanding the reactivity patterns and synthetic accessibility of different stereoisomers.
Experimental evidence suggests that thermodynamic factors can influence the distribution of endo and exo isomers under equilibrium conditions. Studies on related norbornene systems have shown that isomerization reactions can lead to preferential formation of exo-isomers under certain conditions, with exo content reaching approximately 60% at equilibrium. This thermodynamic preference for exo-configurations appears to be a general characteristic of norbornane-derived systems.
X-ray Crystallographic Studies and Bond Length Analysis
Crystallographic investigations of this compound derivatives have provided detailed insights into the three-dimensional molecular structure and bonding parameters. X-ray diffraction analysis of tetraacetate derivatives has revealed precise bond length measurements that serve as benchmarks for understanding the structural characteristics of the tetrol framework.
Specifically, crystallographic studies of (2RS, 3SR, 5RS, 6SR)-bicyclo[2.2.1]heptane-2,3,5,6-tetryl tetraacetate have reported carbonyl bond lengths of 1.197(6) Ångströms, which agree with literature values for similar compounds. These measurements provide crucial validation for theoretical calculations and demonstrate the reliability of crystallographic methods in characterizing these complex molecular systems.
The crystal structures reveal important information about molecular packing and intermolecular interactions. Analysis of hydrogen bonding patterns shows the formation of characteristic dimeric structures stabilized by intermolecular hydrogen bonds. These structural features influence the physical properties and solid-state behavior of the compounds.
| Structural Parameter | Value | Reference Compound |
|---|---|---|
| Carbonyl Bond Length | 1.197(6) Å | Tetraacetate derivative |
| Crystal System | Monoclinic | C2/c space group |
| Unit Cell Volume | Various | Dependent on specific stereoisomer |
| Hydrogen Bonding | Present | Dimeric arrangements |
Advanced crystallographic analysis has also revealed details about the conformational preferences of the bicyclic framework. The rigid nature of the norbornane system restricts conformational flexibility, leading to well-defined molecular geometries that can be precisely characterized through diffraction methods. These studies have confirmed the predicted stereochemical arrangements and provided experimental validation for computational models of the molecular structure.
The availability of multiple crystal structures for different stereoisomeric forms has enabled comparative analysis of structural variations. Studies have shown that different stereoisomers can exhibit distinct packing arrangements and hydrogen bonding patterns, reflecting the influence of stereochemistry on crystal structure organization. This structural diversity has important implications for understanding the physical properties and potential applications of different isomeric forms.
Properties
CAS No. |
16394-98-2 |
|---|---|
Molecular Formula |
C7H12O4 |
Synonyms |
2,3,5,6-Norbornanetetrol,exo,exo-(8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane Derivatives
- Key Differences : Replacing one hydroxyl group with an oxygen atom (ether linkage) reduces hydrogen-bonding capacity but increases stability under acidic conditions.
- Applications : Used in bioactive analogue synthesis due to enhanced metabolic stability compared to hydroxyl-rich derivatives .
Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic Dianhydride
2,3,5-Trimethylbicyclo[2.2.1]heptane
- Key Differences : Methyl substituents increase hydrophobicity and steric hindrance, reducing reactivity but improving volatility (e.g., boiling point ~430–432 K).
- Applications : Stable intermediates in fragrance and fuel additive synthesis .
Heteroatom-Containing Analogues
2-Chloro-2-azabicyclo[2.2.1]heptane
6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane
- Key Differences : Fluoromethyl groups enhance lipophilicity and bioavailability, while the azabicyclic core facilitates metal coordination in catalysis.
- Applications: Potential antiviral and anticancer agents .
Stereochemical and Structural Analogues
(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic Acid
- Key Differences : A spirocyclic cyclopropane ring introduces torsional strain, altering reactivity in Diels-Alder reactions.
- Applications: Specialty monomers for high-performance polymers .
rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane
- Key Differences : Phosphine ligands enable coordination with transition metals (e.g., Pd, Rh), forming catalysts for cross-coupling reactions.
- Applications : Asymmetric catalysis in pharmaceutical synthesis .
Comparative Data Tables
Table 1: Functional Group Impact on Physicochemical Properties
Preparation Methods
Preparation of Cyclopentadiene via Thermal Cracking
Cyclopentadiene (CPD), the diene component, is generated through thermal cracking of dicyclopentadiene (DCPD) at elevated temperatures. For example, a method disclosed in CN102952010B involves heating DCPD to produce CPD, which is then immediately utilized in downstream reactions to prevent re-dimerization. Similarly, CN118184479A describes a continuous gas-phase process where DCPD is cracked at 150–250°C under pressure to yield CPD, ensuring high purity and reactivity. These methods underscore the importance of temperature control and rapid quenching to stabilize the reactive monomer.
Diels-Alder Reaction with Oxygenated Dienophiles
To introduce hydroxyl groups, oxygenated dienophiles such as maleic anhydride or glyoxylic acid are employed. For instance, CN102952010B details the reaction of CPD with maleic anhydride at 10–15°C to form bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. While this yields a dicarboxylic anhydride rather than the tetrol, it demonstrates the feasibility of using anhydrides to install oxygenated functionalities on the norbornane core. Adjusting the dienophile to one with multiple carbonyl groups could enable subsequent reductions to hydroxyls.
Oxidation and Hydroxylation Strategies
Post-Diels-Alder modifications are critical for introducing hydroxyl groups at the 2,3,5,6 positions. Patent literature on analogous compounds reveals two primary approaches: epoxidation with ring-opening and dihydroxylation.
Epoxidation and Acid-Catalyzed Ring-Opening
Epoxidation of the norbornene intermediate followed by acid-mediated hydrolysis can generate vicinal diols. For example, CN107915611A describes the synthesis of 5-norbornene-2-carboxaldehyde using a tubular reactor to optimize exothermic reactions. Applying similar conditions to norbornene derivatives, epoxidation with peracids (e.g., mCPBA) at 0–10°C would yield an epoxide, which could undergo ring-opening with water under acidic conditions to produce two hydroxyl groups. Repeating this process on a second double bond (if present) could yield the tetrol.
Osmium-Catalyzed Dihydroxylation
Reduction of Carboxylic Acid Derivatives
Carboxylic acid or anhydride functionalities on the norbornane skeleton can be reduced to hydroxyl groups using hydride reagents.
Lithium Aluminum Hydride (LiAlH₄) Reduction
The dicarboxylic anhydride intermediate described in CN102952010B can be treated with LiAlH₄ in tetrahydrofuran (THF) at reflux to reduce both anhydride groups to diols. This step would convert the 2,3-dicarboxylic anhydride to 2,3-diol, leaving the 5,6 positions available for further modification.
Multistep Synthesis Approaches
A plausible multistep route integrating the above strategies is outlined below:
-
Diels-Alder Reaction : React CPD with maleic anhydride at 10–15°C to form bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
-
Epoxidation : Treat the anhydride with mCPBA in dichloromethane at 0°C to epoxidize the 5,6 double bond.
-
Acid Hydrolysis : Open the epoxide with aqueous H₂SO₄ to yield 5,6-diol.
-
Anhydride Reduction : Reduce the 2,3-dicarboxylic anhydride to 2,3-diol using LiAlH₄.
This sequence would theoretically yield the target tetrol, though regiochemical and stereochemical outcomes require rigorous validation.
Industrial-Scale Considerations
Continuous Flow Reactors
CN107915611A emphasizes the use of tubular reactors with built-in distributors to manage exothermic reactions. For the tetrol synthesis, a two-stage continuous system could optimize the Diels-Alder and dihydroxylation steps, minimizing side reactions like polymerization. Residence times of 30–240 seconds and temperatures of 30–40°C are recommended based on analogous processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bicyclo[2.2.1]heptane-2,3,5,6-tetrol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves multi-step functionalization of bicyclo[2.2.1]heptane derivatives. For example, dimethoxy-protected intermediates (e.g., 7,7-dimethoxybicyclo[2.2.1]heptane) are subjected to sequential oxidation or hydrolysis to yield tetrols. Reaction conditions such as solvent polarity (e.g., methanol or methylene chloride) and temperature (room temperature vs. reflux) critically impact stereoselectivity. Catalytic hydrogenation or transition metal-mediated reactions (e.g., Pd/C with CO pressure) can further optimize regioselectivity .
Q. How is the stereochemistry of this compound characterized experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For intermediates, HR-ESI-MS and NMR (¹H/¹³C, COSY, NOESY) are used to confirm regiochemistry and substituent orientation. For example, endo/exo configurations are distinguished via NOE correlations between axial and equatorial protons .
Q. What solvents and reaction conditions are optimal for derivatizing this compound into functionalized analogs?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance solubility during alkylation or acylation. For chlorinated derivatives, methylene chloride is preferred for hydrochlorination due to its inertness. Copper(II) chloride (CuCl₂) and Pd/C catalysts under CO pressure (2–5 atm) improve yields in carboxylation reactions .
Advanced Research Questions
Q. How can computational modeling predict the stability and reactivity of this compound derivatives under extreme conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess thermodynamic stability (e.g., heat of formation, HOF) and bond dissociation energies. For high-energy derivatives, molecular dynamics simulations predict detonation velocities (D: 8.5–9.0 km/s) and pressures (P: 30–35 GPa) based on substituent electronegativity and ring strain .
Q. What role does this compound play in synthesizing high-performance polyimide polymers?
- Methodological Answer : As a cycloaliphatic dianhydride precursor, it enhances polymer flexibility and thermal stability. Molar ratios (1:4 cycloaliphatic-to-aromatic dianhydride) optimize glass transition temperatures (Tg > 300°C). FTIR and TGA confirm crosslinking efficiency and decomposition thresholds (>500°C) .
Q. How does the thermal stability of this compound compare to its chlorinated analogs?
- Methodological Answer : Differential Scanning Calorimetry (DSC) shows that tetrols decompose at ~250°C, while chlorinated analogs (e.g., 2,3,5,6-tetrachloro derivatives) exhibit lower onset temperatures (~200°C) due to C–Cl bond lability. Triple-point data (Ttriple = 278.25 K) further inform phase behavior .
Q. What pharmacological applications are emerging for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
